molecular formula C7H6N2O5 B092663 2,4-Dinitroanisole CAS No. 119-27-7

2,4-Dinitroanisole

Cat. No. B092663
CAS RN: 119-27-7
M. Wt: 198.13 g/mol
InChI Key: CVYZVNVPQRKDLW-UHFFFAOYSA-N
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Patent
US04825005

Procedure details

A 1 liter reactor is charged with 300 ml of methyl isobutyl ketone, 79.17 g of 2,4-dinitrophenol (100%) and 175.9 g of ground potassium carbonate and 63.6 g of methyl bromide. The autoclave is closed and heated for 3 hours to 115°-120° C. (pressure: 3.5 bar). The temperature is then kept for a further 5 hours at 140°-142° C. (pressure: 5-3 bar, falling). After cooling to c. 25° C., the solvent is distilled off at 50° C. under a partial vacuum and the salt-containing residue is taken up in warm water. 2,4-Dinitroanisole is isolated by filtration and washed with 1% ammonia solution and with warm water of c. 50° C. and dried at 50° C. under vacuum, to give 84.6 g (91.2% yield) of 2,4-dinitroanisole with a titre of 91.8%.
Quantity
79.17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
63.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1[OH:13])([O-:3])=[O:2].[C:14](=O)([O-])[O-].[K+].[K+].CBr>C(C(C)=O)C(C)C>[N+:1]([C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1[O:13][CH3:14])([O-:3])=[O:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
79.17 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
63.6 g
Type
reactant
Smiles
CBr
Name
Quantity
300 mL
Type
solvent
Smiles
C(C(C)C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave is closed
TEMPERATURE
Type
TEMPERATURE
Details
heated for 3 hours to 115°-120° C. (pressure: 3.5 bar)
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to c
DISTILLATION
Type
DISTILLATION
Details
25° C., the solvent is distilled off at 50° C. under a partial vacuum

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.